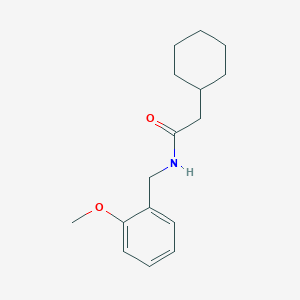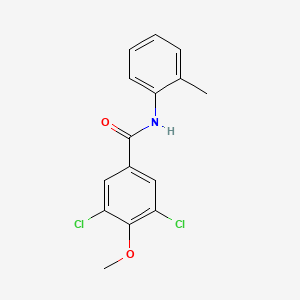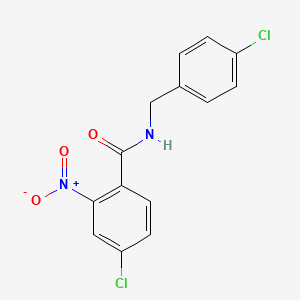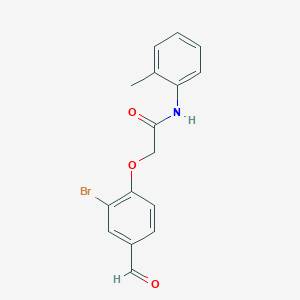
2-cyclohexyl-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(2-methoxybenzyl)acetamide is a chemical compound that belongs to the family of N-phenylacetyl amino acid derivatives. This compound has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-N-(2-methoxybenzyl)acetamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor. This receptor is known to play a crucial role in the regulation of anxiety and mood disorders.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant-like effects. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is known to play a role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyclohexyl-N-(2-methoxybenzyl)acetamide in lab experiments is its high purity. Additionally, it has been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-cyclohexyl-N-(2-methoxybenzyl)acetamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for this compound may lead to its wider application in scientific research.
Conclusion:
In conclusion, 2-cyclohexyl-N-(2-methoxybenzyl)acetamide is a chemical compound that has potential applications in scientific research. Its anxiolytic and antidepressant-like effects, cognitive-enhancing properties, and low toxicity make it a promising candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(2-methoxybenzyl)acetamide involves the reaction of cyclohexylamine with 2-methoxybenzyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-cyclohexyl-N-(2-methoxybenzyl)acetamide has been studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. It has been reported to have anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have cognitive-enhancing properties, which make it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-cyclohexyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-15-10-6-5-9-14(15)12-17-16(18)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZWJRNCKJXFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6696976 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)




![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)


![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)


![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
